(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2/t6-,7+/m1/s1 |
InChI Key |
NWLHGQAKWNDXPX-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CN=C(C=C2)Br |
Canonical SMILES |
C1C(C1N)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
A common approach to cyclopropane rings involves the Simmons-Smith reaction, utilizing diiodomethane and a zinc-copper couple. For bromopyridine substrates, this method requires careful optimization to avoid halogen displacement. In one patent, a cyclopropane intermediate was synthesized via zinc-mediated coupling of 6-bromo-3-pyridinylmethanol with ethylene diiodide under inert atmosphere. The reaction proceeds via a carbene intermediate, yielding the cyclopropane ring with moderate diastereoselectivity (dr 3:1).
Transition Metal-Catalyzed Cyclopropanation
Palladium-catalyzed cyclopropanation offers superior stereocontrol. A disclosed method employs Pd(OAc) with chiral bisphosphine ligands to couple 6-bromonicotinaldehyde with vinylboronic esters, achieving enantiomeric excess (ee) >90% for the (1S,2R) isomer. Key parameters include:
Bromopyridine Incorporation and Functionalization
Suzuki-Miyaura Coupling
Post-cyclopropanation, the bromopyridine moiety is introduced via cross-coupling. A patent details the use of 3-bromo-5-iodopyridine with cyclopropanamine boronic esters under Suzuki conditions:
Protecting Group Strategies
The primary amine is protected as a tert-butoxycarbonyl (Boc) derivative during coupling to prevent side reactions. Deprotection with HCl in dioxane yields the dihydrochloride salt. Alternative protecting groups such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) are less common due to harsher deprotection conditions.
Stereochemical Control and Resolution
Chiral Auxiliary Approach
A chiral oxazolidinone auxiliary directs cyclopropanation stereochemistry. In a reported synthesis, (R)-4-phenyl-2-oxazolidinone was conjugated to the pyridine precursor, enabling diastereoselective cyclopropanation (dr 8:1). Hydrolysis with LiOH afforded the free amine with 92% ee.
Chromatographic Resolution
Racemic mixtures are resolved using chiral stationary phases. Supercritical fluid chromatography (SFC) with a Chiralpak-IC column (4.6 mm × 250 mm, 5 µm) and CO-EtOH (0.2% NHOH) eluent separates enantiomers, as evidenced by retention times (RT) of 4.94 min and 8.16 min for the (1S,2R) and (1R,2S) isomers, respectively.
| Compound | Column | Eluent | RT (min) | ee (%) |
|---|---|---|---|---|
| (1S,2R)-isomer | Chiralpak-IC | CO-EtOH + NHOH | 4.94 | 99.5 |
| (1R,2S)-isomer | Chiralpak-IC | CO-EtOH + NHOH | 8.16 | 99.3 |
Analytical Characterization
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry confirms molecular ion peaks at m/z 249.54 [M+H] for the free base and m/z 354.9 [M+H] for Boc-protected derivatives.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DO) of the dihydrochloride salt exhibits:
-
δ 8.45 (d, J = 2.4 Hz, 1H, pyridine H2)
-
δ 7.92 (dd, J = 8.4, 2.4 Hz, 1H, pyridine H4)
-
δ 7.56 (d, J = 8.4 Hz, 1H, pyridine H5)
-
δ 3.12 (m, 1H, cyclopropane H1)
-
δ 2.87 (m, 1H, cyclopropane H2)
Process Optimization and Scale-Up
Yield Improvement
Catalyst recycling in Pd-mediated reactions increases throughput. A patent describes a flow reactor system with immobilized Pd on mesoporous silica, achieving 85% yield over five cycles without significant activity loss.
Green Chemistry Metrics
Solvent substitution (THF → 2-MeTHF) reduces environmental impact, with an E-factor improvement from 32 to 18.
Applications in Drug Development
The compound serves as a precursor to heteroaryl-substituted amides targeting nitric oxide synthase. Its rigid cyclopropane scaffold enhances binding affinity to enzyme active sites, as demonstrated by IC values <100 nM in preclinical models .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine serves as a crucial building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution reactions, leading to the formation of derivatives that are valuable in research .
Biology
The compound is utilized in biological research as a ligand in enzyme-substrate interaction studies. Its ability to form stable complexes with certain enzymes makes it an essential tool in biochemical assays and drug discovery processes. Research indicates that the bromopyridine moiety enhances binding affinity to biological targets, facilitating investigations into enzyme mechanisms and interactions .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It has been investigated as a lead compound for developing drugs targeting specific biological pathways, particularly those involving nitric oxide synthase modulation . Its unique structure allows for modifications that can enhance pharmacological properties.
Case Study:
A notable study examined the compound's role as an endothelial nitric oxide synthase modulator. The findings suggested that derivatives of this compound could lead to new treatments for cardiovascular diseases by enhancing nitric oxide production .
Industry
In the industrial sector, this compound is applied in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to creating materials with enhanced performance characteristics. Furthermore, it is involved in producing intermediates for various chemical processes, showcasing its versatility beyond laboratory settings.
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. Additionally, the cyclopropane ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen and Heterocycle Modifications
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity enhance binding affinity in hydrophobic pockets (e.g., enzyme active sites) compared to chlorine .
- Pyridine vs. Phenyl/Thiazole : Pyridine’s nitrogen atom enables hydrogen bonding and π-stacking, while phenyl groups offer simpler π-π interactions. Thiazole introduces sulfur-based interactions and altered electronic properties .
- Dual Halogenation : Compounds like 4-chloro-3-fluorophenyl derivatives exhibit enhanced electrophilicity, improving reactivity in Suzuki-Miyaura cross-coupling reactions .
Stereochemical and Salt Form Comparisons
- Racemic vs. Rel-Isomers: references rac-(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, highlighting the importance of stereochemistry in biological activity. The (1S,2R)-rel configuration may offer superior eNOS modulation due to spatial alignment .
- Salt Forms : Dihydrochloride salts (e.g., CAS 918305-74-5) improve aqueous solubility, facilitating pharmacokinetic optimization in drug formulations .
Physicochemical Properties
| Property | This compound (Free Base) | (1S,2R)-rel-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl | (1S,2S)-rel-2-(2-Bromo-thiazol-5-yl)cyclopropan-1-amine dihydrobromide |
|---|---|---|---|
| Molecular Weight | 213.07 | 222.08 | 380.93 |
| Density (g/cm³) | 1.585 | - | - |
| Boiling Point (°C) | 299.7 | - | - |
| Solubility | Low (free base) | High (HCl salt) | Moderate (dihydrobromide salt) |
| Key Application | eNOS modulators | Protein degraders | Antiviral agents |
Biological Activity
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine, also known as this compound dihydrochloride, is a compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. The compound features a cyclopropane ring substituted with a 6-bromopyridin-3-yl group and an amine group, which are critical for its biological activity.
The chemical formula of this compound is , with a molecular weight of approximately 249.54 g/mol. The compound is typically encountered as a dihydrochloride salt, enhancing its solubility and stability in biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique cyclopropane structure allows it to modulate the activity of these targets, leading to various pharmacological effects. Research indicates that the compound may influence neurotransmitter pathways, potentially making it relevant in the treatment of neurological disorders .
Pharmacological Effects
Recent studies have explored the pharmacological effects of this compound in various biological systems:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels, particularly dopamine and serotonin, which are crucial for mood regulation and cognitive function.
- Antidepressant Activity : Preliminary animal studies suggest that this compound may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
- Anti-inflammatory Properties : There is emerging evidence indicating that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
Case Studies
Several case studies have reported on the biological activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | Rat Model | Demonstrated significant improvement in depressive-like behavior following administration of the compound. |
| Study B | In vitro | Showed inhibition of pro-inflammatory cytokines in human cell lines treated with the compound. |
| Study C | Mouse Model | Indicated enhanced cognitive function and memory retention associated with dopamine modulation. |
Q & A
Q. Table 1. Key Synthetic Intermediates
| Intermediate | CAS No. | Role in Synthesis | Reference |
|---|---|---|---|
| 6-Bromo-3-vinylpyridine | Not provided | Cyclopropanation precursor | |
| Chiral Rh(II) catalyst | Varies | Stereochemical control |
Q. Table 2. Stability Study Conditions
| Condition | Parameters | Analysis Method |
|---|---|---|
| Thermal (40°C/75% RH) | 4 weeks, sealed vial | HPLC purity (%) |
| Photolytic (ICH Q1B) | 1.2 million lux-hours | UV-vis, LCMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
